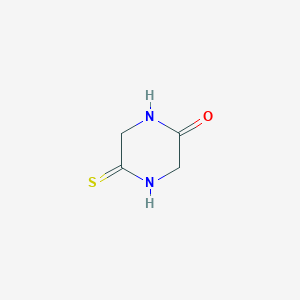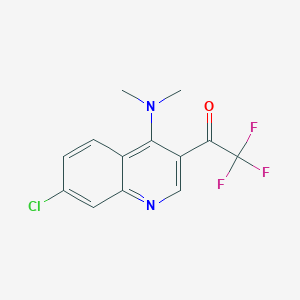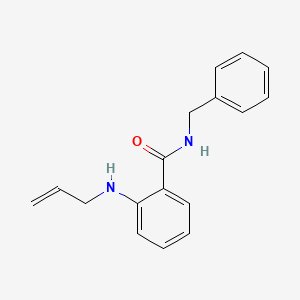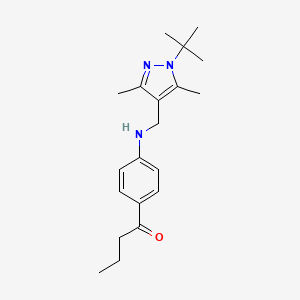
(2,6-Diaminopyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Diaminopyrimidin-4-yl)methanol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two amino groups at positions 2 and 6 and a hydroxymethyl group at position 4 on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diaminopyrimidin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminopyrimidine with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-Diaminopyrimidine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(2,6-Diaminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,6-diaminopyrimidine-4-carboxylic acid.
Reduction: Formation of 2,6-diaminopyrimidine-4-methanol derivatives.
Substitution: Formation of various N-substituted pyrimidines.
科学研究应用
(2,6-Diaminopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of (2,6-Diaminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis and function.
相似化合物的比较
Similar Compounds
- (4,6-Diaminopyrimidin-2-yl)methanol
- (2,4-Diaminopyrimidin-5-yl)methanol
Comparison
(2,6-Diaminopyrimidin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to (4,6-Diaminopyrimidin-2-yl)methanol and (2,4-Diaminopyrimidin-5-yl)methanol, the compound may exhibit different chemical properties and biological effects due to the variation in the position of the amino and hydroxymethyl groups.
属性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
(2,6-diaminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H8N4O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) |
InChI 键 |
INTCDAMEWLKPJL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1N)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)





![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




